molecular formula C8H5ClN4S B11881406 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine

3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine

Cat. No.: B11881406
M. Wt: 224.67 g/mol
InChI Key: WNVGCSYWQRMEED-UHFFFAOYSA-N
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Description

3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine is a heterocyclic compound that features a unique fusion of thiazole and indazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of chlorine and amine groups in its structure further enhances its reactivity and potential utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thioamide in the presence of a chlorinating agent. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine or alkyl derivatives.

    Substitution: Formation of substituted thiazoloindazole derivatives with various functional groups.

Scientific Research Applications

3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The presence of the chlorine and amine groups allows for strong interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

    1H-indazole: Shares the indazole core but lacks the thiazole ring and chlorine substitution.

    Thiazole: Contains the thiazole ring but lacks the indazole fusion and chlorine substitution.

    3-Chloro-1H-indazole: Similar structure but without the thiazole ring.

Uniqueness: 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine is unique due to its fused ring structure combining both thiazole and indazole moieties. This fusion imparts distinct chemical and biological properties that are not observed in the individual components .

Properties

Molecular Formula

C8H5ClN4S

Molecular Weight

224.67 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine

InChI

InChI=1S/C8H5ClN4S/c9-7-3-1-6-5(11-8(10)14-6)2-4(3)12-13-7/h1-2H,(H2,10,11)(H,12,13)

InChI Key

WNVGCSYWQRMEED-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C(NN=C31)Cl)SC(=N2)N

Origin of Product

United States

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